Welcome to the BenchChem Online Store!
molecular formula C11H11N3O2 B8596451 methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate

methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate

Cat. No. B8596451
M. Wt: 217.22 g/mol
InChI Key: CCMIZTCSMPXFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08133908B2

Procedure details

DMF (1.5 ml) was added to a mixture of methyl 3-iodo-6-methyl-2-pyridinecarboxylate D36 (200 mg), 1H-pyrazole (98 mg, 1.444 mmol), (1R,2R)—N,N-dimethyl-1,2-cyclohexanediamine (20.54 mg, 0.144 mmol), bis(copper(I) trifluoromethanesulfonate), benzene complex (18.17 mg, 0.036 mmol) and cesium carbonate (470 mg, 1.444 mmol) in a screw-topped vial. The mixture was degassed via 3 vacuum/nitrogen cycles and heated with shaking to 120° C. for 1 hour. The reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in water/MeOH (1:1, 3 ml) and acidified to pH=2 by addition of 4 M HCl solution. The resulting mixture was evaporated to dryness under reduced pressure then the residue was triturated with DCM/MeOH (3:1, 20 ml). The mixture was filtered washing with more DCM/MeOH (3:1, 5 ml). The filtrate was treated with TMS-diazomethane solution (2 M in hexanes, 2 ml, 4 mmol) to re-esterify the acid. The reaction mixture was evaporated under reduced pressure and the residue was purified twice by flash chromatography on silica gel (Biotage Snap 10 g column, EtOAc/Cy from 20/80 to 50/50 and then Biotage KP-NH Snap 11 g column, EtOAc/DCM isocratic 1/99) to give the title compound D37 (107 mg) as a colourless gum.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
20.54 mg
Type
reactant
Reaction Step Two
[Compound]
Name
bis(copper(I) trifluoromethanesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
470 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[NH:13]1[CH:17]=[CH:16][CH:15]=[N:14]1.CN(C)[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[Cs+].[Cs+].[Si](C=[N+]=[N-])(C)(C)C>CN(C=O)C>[CH3:8][C:5]1[N:4]=[C:3]([C:9]([O:11][CH3:12])=[O:10])[C:2]([N:13]2[CH:17]=[CH:16][CH:15]=[N:14]2)=[CH:7][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
Quantity
20.54 mg
Type
reactant
Smiles
CN([C@H]1[C@@H](CCCC1)N)C
Step Three
Name
bis(copper(I) trifluoromethanesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cesium carbonate
Quantity
470 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C(=NC(=CC1)C)C(=O)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with shaking to 120° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed via 3 vacuum/nitrogen cycles
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water/MeOH (1:1, 3 ml)
ADDITION
Type
ADDITION
Details
acidified to pH=2 by addition of 4 M HCl solution
CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with DCM/MeOH (3:1, 20 ml)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washing with more DCM/MeOH (3:1, 5 ml)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified twice by flash chromatography on silica gel (Biotage Snap 10 g column, EtOAc/Cy from 20/80 to 50/50

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C(=N1)C(=O)OC)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.